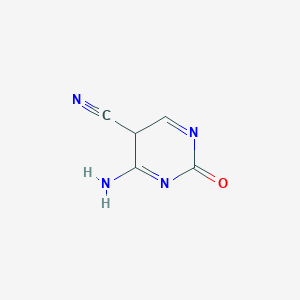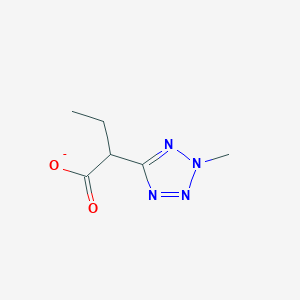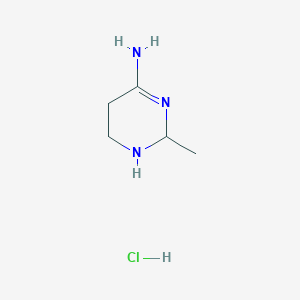
4-amino-2-oxo-5H-pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-oxo-5H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are essential components in various biological processes and are found in nucleic acids like DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-oxo-5H-pyrimidine-5-carbonitrile can be achieved through a three-component reaction involving aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate. This reaction is typically carried out under thermal aqueous conditions in the presence of a catalyst like bismuth (III) nitrate pentahydrate. The reaction is rapid and yields the desired product with high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of efficient catalysts and optimized reaction conditions can potentially scale up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-2-oxo-5H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-2-oxo-5H-pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex pyrimidine derivatives.
Biology: It has shown potential as an anticancer agent by inhibiting tyrosine kinase activity in cancer cells.
Industry: It can be used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 4-amino-2-oxo-5H-pyrimidine-5-carbonitrile involves its ability to mimic ATP and inhibit tyrosine kinase activity. This inhibition disrupts the signaling pathways essential for cancer cell proliferation and survival. The compound has been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells by upregulating caspase-3 levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties.
2-thioxopyrimidine: Known for its nucleophilic addition and substitution reactions.
Uniqueness
4-amino-2-oxo-5H-pyrimidine-5-carbonitrile is unique due to its specific structure that allows it to effectively inhibit tyrosine kinase activity, making it a promising candidate for anticancer drug development. Its ability to arrest the cell cycle and induce apoptosis further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C5H4N4O |
|---|---|
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
4-amino-2-oxo-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2-3H,(H2,7,9,10) |
InChI-Schlüssel |
MFLQYNIAOYMKNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=O)N=C(C1C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)




![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)



![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)


